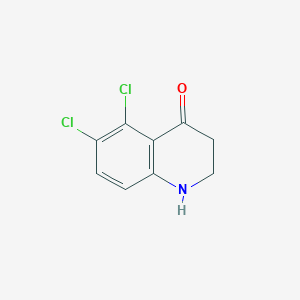5,6-dichloro-2,3-dihydroquinolin-4(1H)-one
CAS No.:
Cat. No.: VC15960010
Molecular Formula: C9H7Cl2NO
Molecular Weight: 216.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7Cl2NO |
|---|---|
| Molecular Weight | 216.06 g/mol |
| IUPAC Name | 5,6-dichloro-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H7Cl2NO/c10-5-1-2-6-8(9(5)11)7(13)3-4-12-6/h1-2,12H,3-4H2 |
| Standard InChI Key | FGDOKHZUXGSGDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(C1=O)C(=C(C=C2)Cl)Cl |
Introduction
Structural Characterization and Nomenclature
The systematic IUPAC name for 5,6-dichloro-2,3-dihydroquinolin-4(1H)-one reflects its bicyclic structure, which consists of a partially saturated quinoline backbone. The compound’s molecular formula is C₉H₇Cl₂NO, with a molecular weight of 216.06 g/mol based on analogous dichloro-dihydroquinolinones . Key structural features include:
-
A fused benzene and piperidinone ring system.
-
Two chlorine substituents at positions 5 and 6 on the aromatic ring.
-
A ketone group at position 4, which is hydrogenated to a secondary amine in the 1H-tautomer.
The compound’s SMILES notation, C1CNC2=C(C1=O)C(=CC(=C2Cl)Cl), encodes its connectivity, while its InChIKey (QSOMOMRJCINQER-UHFFFAOYSA-N) provides a unique identifier for computational studies . X-ray crystallography data for related compounds, such as 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one, reveal planar aromatic systems with bond lengths and angles consistent with conjugated π-electron systems .
Synthetic Methodologies
Friedel-Crafts Cyclization and Chlorination
The synthesis of chlorinated dihydroquinolinones typically begins with Friedel-Crafts acylation followed by cyclization. For example, 6-chloro-4-hydroxyquinolin-2(1H)-one is synthesized via cyclization of malonamide intermediates in polyphosphoric acid (PPA) at 140–150°C . Analogously, 5,6-dichloro derivatives could be obtained by introducing chlorine substituents early in the synthesis. Key steps include:
-
Chlorination of Aniline Precursors: Treatment of 3,4-dichloroaniline with diethyl malonate under microwave irradiation forms malonamide intermediates.
-
Cyclization in PPA: Heating in PPA induces ring closure to yield the dihydroquinolinone core .
-
Oxidative Functionalization: Post-cyclization oxidation with agents like 3-chloroperoxybenzoic acid (mCPBA) introduces sulfoxide or sulfone groups at position 4 .
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to accelerate reaction kinetics. For instance, hydrolysis of 2,4,6-trichloroquinoline derivatives in trifluoroacetic acid (TFA) and hydrochloric acid under microwave conditions (120°C, 20 min) yields substituted quinolinones in 71–85% yields . This method could be adapted for 5,6-dichloro derivatives to enhance efficiency.
Physicochemical Properties
Solubility and Stability
Chlorinated dihydroquinolinones generally exhibit limited solubility in polar solvents due to their aromatic and nonpolar regions. For example, 6-chloro-4-(phenylthio)quinolin-2(1H)-one shows poor solubility in organic solvents, necessitating purification via silica gel chromatography . The 5,6-dichloro variant likely shares this trait, with solubility parameters estimable using group contribution methods.
Spectroscopic Data
-
¹H NMR: Protons on the dihydropyridinone ring resonate as multiplet signals between δ 2.5–3.5 ppm, while aromatic protons adjacent to chlorine atoms appear downfield (δ 7.0–7.8 ppm) .
-
IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) are observed near 1680 cm⁻¹, and N-H stretches appear around 3200 cm⁻¹ .
Applications in Material Science
Chlorinated dihydroquinolinones serve as precursors for fluorescent dyes and organic semiconductors. Their rigid, planar structures facilitate π-π stacking, enhancing charge transport in thin-film transistors. Derivatives with electron-withdrawing chlorine atoms exhibit redshifted absorption spectra, making them candidates for organic photovoltaics .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.
-
Structure-Activity Relationships (SAR): Systematically vary chlorine positions to elucidate antiviral mechanisms.
-
Green Chemistry Approaches: Explore biocatalytic routes using haloperoxidases for regioselective chlorination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume